molecular formula C22H45N5O16S B000235 isepamicin sulfate CAS No. 67814-76-0

isepamicin sulfate

Cat. No.: B000235
CAS No.: 67814-76-0
M. Wt: 667.7 g/mol
InChI Key: DDXRHRXGIWOVDQ-MGAUJLSLSA-N
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Biochemical Analysis

Biochemical Properties

Isepamicin sulfate exhibits a strong concentration-dependent bactericidal effect . It interacts with bacterial 30S ribosomal subunit through hydrogen bond and ionic interactions . This interaction inhibits bacterial protein synthesis, leading to the death of the bacteria .

Cellular Effects

This compound has bactericidal effects against strains producing type I 6′-acetyltransferase . These strains have developed resistance to other aminoglycoside antibiotics . The antibacterial spectrum of this compound includes Enterobacteriaceae and staphylococci . Anaerobes, Neisseriaceae, and streptococci are resistant .

Molecular Mechanism

The primary mechanism of action of this compound relates to the inhibition of bacterial protein synthesis . This is achieved by binding to the bacterial 30S ribosomal subunit through hydrogen bond and ionic interactions . This binding disrupts protein synthesis, leading to the death of the bacteria .

Temporal Effects in Laboratory Settings

This compound exhibits a long post-antibiotic effect, lasting several hours . It also induces adaptive resistance . The disappearance of this compound from plasma follows a triexponential decline, with half-lives of 0.17, 2.12, and 34 hours for the alpha, beta, and gamma phases, respectively .

Dosage Effects in Animal Models

This compound is administered intravenously or intramuscularly at a dosage of 15 mg/kg once daily or 7.5 mg/kg twice daily . The clearance of this compound is reduced in neonates, and 7.5 mg/kg once daily is recommended in children <16 days old .

Metabolic Pathways

This compound is not metabolised and is eliminated solely via the renal route . The clearance of this compound is proportional to creatinine clearance .

Transport and Distribution

This compound is not bound to plasma proteins, and it distributes in extracellular fluids and into some cells (outer hair cells, kidney cortex) by active transport .

Subcellular Localization

This compound is mainly located in the extracellular fluids and some cells (outer hair cells, kidney cortex) by active transport

Properties

IUPAC Name

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXRHRXGIWOVDQ-MGAUJLSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45N5O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67814-76-0, 393574-17-9
Record name D-Streptamine, O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-N1-[(2S)-3-amino-2-hydroxy-1-oxopropyl]-2-deoxy-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67814-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isepamicin monosulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393574179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISEPAMICIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2L211KBUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does isepamicin sulfate exert its antibacterial effect?

A1: this compound binds to the 30S ribosomal subunit of bacteria, interfering with protein synthesis. [] This ultimately leads to bacterial cell death.

Q2: What makes this compound effective against bacteria resistant to other aminoglycosides?

A2: this compound possesses structural modifications that make it less susceptible to inactivation by some bacterial enzymes that confer resistance to other aminoglycosides. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it does mention its structural similarity to other aminoglycosides. Further resources may be necessary to find this specific information.

Q4: Is there any spectroscopic data available for this compound?

A4: The research papers primarily utilize chromatographic methods like HPLC coupled with techniques like evaporative light scattering detection (ELSD) or resonance light scattering (RLS) for this compound analysis. [, , ] This suggests spectroscopic data might be less commonly employed for this compound.

Q5: How is this compound absorbed and distributed in the body?

A5: this compound is rapidly absorbed after intramuscular administration, reaching peak plasma concentrations within 0.10 to 0.21 hours. [] It is widely distributed in tissues, with particularly high concentrations found in the kidneys. []

Q6: How is this compound metabolized and excreted?

A6: this compound is primarily excreted unchanged in the urine. [] No active metabolites were detected in urine samples. []

Q7: Does the route of administration affect the pharmacokinetics of this compound?

A7: Studies in rabbits and dogs showed similar pharmacokinetic profiles following intramuscular, intravenous, and drip intravenous administration of this compound. [, ]

Q8: Does this compound accumulate in the body with repeated dosing?

A8: Yes, studies in rats demonstrated accumulation of this compound in tissues, particularly the kidneys, after multiple administrations. []

Q9: How is this compound eliminated in patients undergoing dialysis?

A9: Hemodialysis effectively removes this compound from the blood, while peritoneal dialysis shows minimal removal. []

Q10: What types of infections is this compound used to treat?

A10: this compound is effective in treating various bacterial infections, notably urinary tract infections [] and osteomyelitis. [, ]

Q11: How does the efficacy of this compound compare to other aminoglycosides?

A11: Research suggests this compound exhibits comparable efficacy to amikacin against various bacterial infections. []

Q12: Are there specific applications of this compound in drug delivery systems?

A12: Yes, this compound has been incorporated into porous apatite-wollastonite glass ceramic blocks for targeted delivery in treating osteomyelitis. [, , ] This system allows for sustained release of the antibiotic at the infection site.

Q13: What are the potential side effects of this compound?

A13: Like other aminoglycosides, this compound can cause ototoxicity and nephrotoxicity. [, ]

Q14: Are there specific genetic factors that might increase the risk of this compound-induced hearing loss?

A14: Yes, individuals with the mitochondrial 1555 A→G mutation may be more susceptible to this compound-induced hearing loss. []

Q15: How does the ototoxicity of this compound compare to other aminoglycosides?

A15: Studies in guinea pigs indicate that this compound might have lower ototoxicity compared to amikacin. [] Furthermore, once-daily dosing of this compound was associated with less ototoxicity compared to twice-daily dosing. [, ]

Q16: What are the known mechanisms of resistance to this compound?

A16: Resistance to this compound can arise from bacterial enzymes that modify and inactivate aminoglycosides. []

Q17: Is there cross-resistance between this compound and other antibiotics?

A17: Cross-resistance between this compound and other aminoglycosides is possible, although the structural modifications of this compound may confer some resistance to enzymes that inactivate other aminoglycosides. []

Q18: What analytical techniques are used to quantify this compound in biological samples?

A18: Several techniques are employed, including: * Microbiological assay (bioassay) [] * High-performance liquid chromatography (HPLC) coupled with various detection methods such as: * Evaporative light scattering detection (ELSD) [, ] * Resonance light scattering (RLS) [] * Enzyme immunoassay (EIA) []

Q19: Are there specific challenges in the analytical characterization of this compound and its related substances?

A19: Yes, identifying and quantifying related substances in this compound preparations can be challenging. Research has focused on developing and validating HPLC methods for this purpose. [, ]

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